Kdm4-IN-2
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Overview
Description
Kdm4-IN-2 is a small molecule inhibitor targeting the lysine demethylase 4 (KDM4) family of enzymes. These enzymes are involved in the removal of methyl groups from lysine residues on histone proteins, which play a crucial role in regulating gene expression. This compound has shown potential in cancer research due to its ability to inhibit the activity of KDM4 enzymes, which are often overexpressed in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kdm4-IN-2 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Kdm4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s activity .
Scientific Research Applications
Kdm4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM4 enzymes in epigenetic regulation.
Biology: Helps in understanding the biological processes regulated by histone demethylation.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit KDM4 enzymes, which are implicated in cancer progression.
Mechanism of Action
Kdm4-IN-2 exerts its effects by binding to the active site of KDM4 enzymes, thereby inhibiting their demethylase activity. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include specific lysine residues on histone proteins, and the pathways involved are related to gene regulation and epigenetic modifications .
Comparison with Similar Compounds
Similar Compounds
Kdm4-IN-1: Another inhibitor of KDM4 enzymes with a similar mechanism of action.
ML324: A known KDM4 inhibitor with distinct structural features.
TACH101: A potent small-molecule inhibitor of KDM4 currently in clinical trials .
Uniqueness
Kdm4-IN-2 is unique due to its specific binding affinity and selectivity for KDM4 enzymes. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N6O |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
8-[4-(2-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylethyl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N6O/c32-24-20-6-11-26-23(22(20)27-17-28-24)31-16-18(15-29-31)7-12-30-13-9-25(10-14-30)8-5-19-3-1-2-4-21(19)25/h1-4,6,11,15-17H,5,7-10,12-14H2,(H,27,28,32) |
InChI Key |
AVFIHINZEZRGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)CCC3=CN(N=C3)C4=NC=CC5=C4N=CNC5=O)C6=CC=CC=C61 |
Origin of Product |
United States |
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